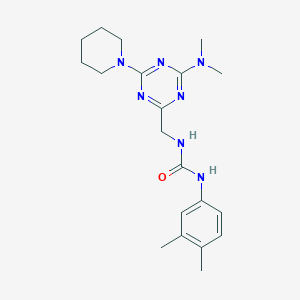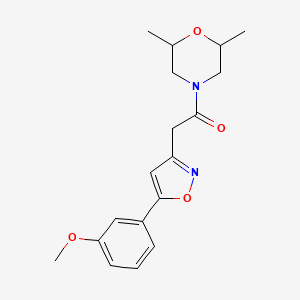
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as DMIO and has been extensively studied for its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
A significant aspect of research on related compounds involves their synthesis and chemical characterization. For instance, compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone have been characterized using various spectroscopic techniques and tested for their in vitro antimicrobial activity against bacterial and fungal organisms (K. S. Kumar et al., 2019). Similarly, novel pyrazole derivatives containing a 2-methylquinoline ring system have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant efficacy (G. Raju et al., 2016).
Antimicrobial Activity
The antimicrobial potential of these compounds is a notable area of research. Various synthesized derivatives have demonstrated significant antimicrobial properties against a range of pathogens. For instance, new phenanthrenes isolated from Juncus effusus showed remarkable antifungal and antibacterial activities, highlighting their potential as natural antimicrobial agents (Wei Zhao et al., 2018).
Anticancer Activity
Research also extends to the exploration of anticancer properties. Novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and screened for cytotoxicity against cancer cell lines, revealing promising anticancer activity. Some derivatives showed higher cytotoxicity against specific cancer cell lines, indicating potential for targeted cancer therapy (I. Tumosienė et al., 2020).
Fluorescence and Chemical Labeling
Compounds like 6-Methoxy-4-quinolone have been identified as novel fluorophores with strong fluorescence in a wide pH range, making them suitable for biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004). This indicates potential applications in chemical biology and analytical chemistry for detecting and quantifying biological molecules.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-10-20(11-13(2)23-12)18(21)9-15-8-17(24-19-15)14-5-4-6-16(7-14)22-3/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPLBUOLHOYCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

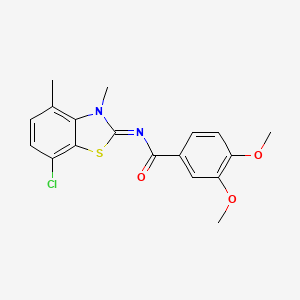
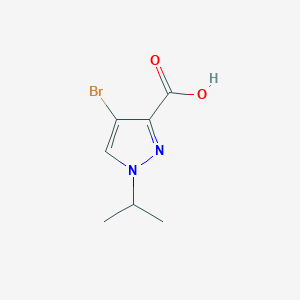
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-2-YL)amino]acetamide](/img/structure/B2390747.png)
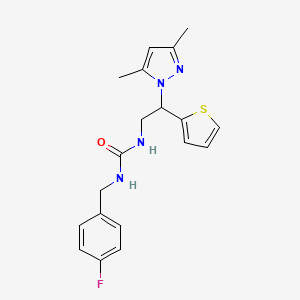
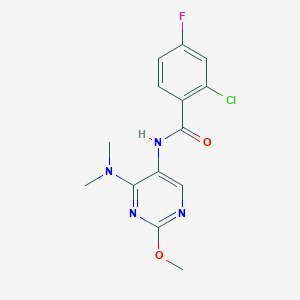
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390751.png)
![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)
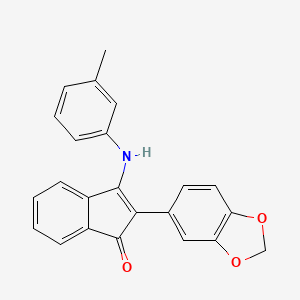
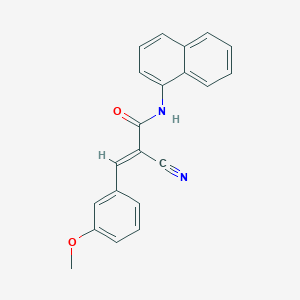
![2-{4-[(4-methoxybenzyl)thio]-1H-pyrrolo[3,2-c]pyridin-1-yl}-N-[2-(2-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B2390758.png)
![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)
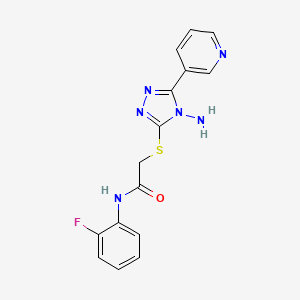
![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)
